molecular formula C14H13NO3S2 B11362347 Methyl 5'-cyclopropaneamido-[2,3'-bithiophene]-4'-carboxylate

Methyl 5'-cyclopropaneamido-[2,3'-bithiophene]-4'-carboxylate

Cat. No.: B11362347
M. Wt: 307.4 g/mol
InChI Key: WBBRDTZCIWOJQS-UHFFFAOYSA-N
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Description

Methyl 5’-cyclopropaneamido-[2,3’-bithiophene]-4’-carboxylate is an organic compound that belongs to the class of bithiophenes Bithiophenes are heterocyclic compounds containing two thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5’-cyclopropaneamido-[2,3’-bithiophene]-4’-carboxylate typically involves the following steps:

    Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Introduction of the Cyclopropaneamido Group: The cyclopropaneamido group can be introduced through an amide formation reaction. This involves reacting the bithiophene core with a cyclopropanecarboxylic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The thiophene rings in the compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for the introduction of various substituents. Halogenation using bromine or chlorination using chlorine gas are common examples.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

    Substitution: Bromine, chlorine gas, iron(III) chloride as catalyst.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from esters.

    Substitution: Introduction of halogen atoms on the thiophene rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Methyl 5’-cyclopropaneamido-[2,3’-bithiophene]-4’-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    Methyl 5-aryl-3-hydroxythiophene-2-carboxylates: These compounds share a similar thiophene core but differ in the substituents attached to the thiophene rings.

    Cyclopropaneamido-thiophene derivatives: Compounds with similar cyclopropaneamido groups but different thiophene ring structures.

Uniqueness: Methyl 5’-cyclopropaneamido-[2,3’-bithiophene]-4’-carboxylate is unique due to the combination of its cyclopropaneamido group and bithiophene core. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H13NO3S2

Molecular Weight

307.4 g/mol

IUPAC Name

methyl 2-(cyclopropanecarbonylamino)-4-thiophen-2-ylthiophene-3-carboxylate

InChI

InChI=1S/C14H13NO3S2/c1-18-14(17)11-9(10-3-2-6-19-10)7-20-13(11)15-12(16)8-4-5-8/h2-3,6-8H,4-5H2,1H3,(H,15,16)

InChI Key

WBBRDTZCIWOJQS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C3CC3

Origin of Product

United States

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